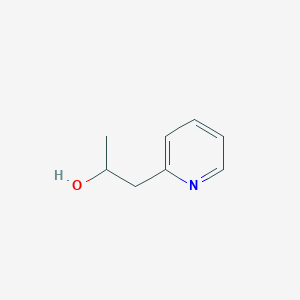

1-(Pyridin-2-yl)propan-2-ol

描述

Contextual Significance within Organic Synthesis and Medicinal Chemistry

In organic synthesis, 1-(Pyridin-2-yl)propan-2-ol serves as a key intermediate in the creation of a wide array of organic compounds. lookchem.com Its bifunctional nature, containing both a hydroxyl group and a pyridine (B92270) ring, allows for a variety of chemical transformations. The pyridine moiety, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds. mdpi.com The hydroxyl group can undergo reactions such as oxidation or esterification, while the pyridine ring can participate in various coupling reactions.

Role as a Privileged Scaffold and Building Block

The concept of a "privileged scaffold" refers to a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. mdpi.com The pyridine unit is widely regarded as such a scaffold in medicinal chemistry. mdpi.com Consequently, this compound, containing this key heterocyclic unit, is considered a valuable building block for the construction of compound libraries aimed at discovering new bioactive molecules. Its use allows for the systematic exploration of chemical space around the pyridinylpropanol core, facilitating the development of structure-activity relationships.

The versatility of this compound as a building block is further highlighted by its use in the synthesis of chiral molecules. The secondary alcohol creates a chiral center, allowing for the preparation of enantiomerically pure compounds. This is of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The enantioselective synthesis of derivatives of this compound has been a subject of academic research, aiming to produce specific stereoisomers for biological evaluation. acs.orgacs.org

Historical Overview of Research Trajectories

Over time, the focus of research has shifted towards its applications in more complex synthetic endeavors and its incorporation into biologically active molecules. The exploration of its derivatives in areas such as anticancer research and as ligands for various receptors demonstrates the evolution of its scientific importance. For instance, studies have shown that certain derivatives of pyridine compounds can significantly decrease the viability of cancer cell lines. Furthermore, research into related compounds suggests potential interactions with neurotransmitter systems, opening avenues for applications in neurological disorders. The ongoing interest in chiral synthesis and the development of novel catalytic methods for preparing such compounds also indicate a mature and evolving field of research surrounding this chemical entity. acs.orgacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H11NO | lookchem.comchemsynthesis.com |

| Molecular Weight | 137.18 g/mol | lookchem.com |

| IUPAC Name | This compound | uni.lu |

| InChIKey | GAMOMPUVNAWKHH-UHFFFAOYSA-N | chemsynthesis.com |

| CAS Number | 5307-19-7 | lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

1-pyridin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOMPUVNAWKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311006 | |

| Record name | α-Methyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-19-7 | |

| Record name | α-Methyl-2-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridinyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 1-(Pyridin-2-yl)propan-2-ol

Direct synthetic routes focus on the construction of the racemic form of this compound from readily available starting materials. These methods are often characterized by their straightforwardness and efficiency in producing the target molecule without the need for chiral control.

Catalytic methods provide efficient pathways to this compound, primarily through the reduction of the corresponding ketone, 1-(pyridin-2-yl)propan-2-one. nih.gov Another approach involves the functionalization of the benzylic C(sp³)–H bond of 2-ethylpyridine (B127773) through addition to aldehydes.

A notable catalyst- and solvent-free approach involves the direct benzylic addition of 2-ethylpyridine to para-nitrobenzaldehyde. beilstein-journals.org This reaction demonstrates the reactivity of the benzylic C-H group adjacent to the pyridine (B92270) ring, yielding 1-(4-nitrophenyl)-2-(pyridin-2-yl)propan-1-ol in a 53% yield. beilstein-journals.org While this specific example does not yield the title compound directly, it illustrates a valid catalytic strategy for forming similar structures.

Additionally, catalytic transfer hydrogenation is a widely used reduction method. For instance, the asymmetric transfer hydrogenation of 2-acetylpyridine (B122185) using a chiral Ru(II) complex with formic acid as the hydrogen source can produce the corresponding alcohol in nearly quantitative yield, though this example leads to 1-(2-pyridyl)ethanol. researchgate.net This highlights the potential of catalytic reductions in synthesizing pyridyl alcohols.

Grignard reactions are a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orgmasterorganicchemistry.com The synthesis of pyridyl alcohols can be achieved by reacting a Grignard reagent with a suitable pyridine-containing carbonyl compound or by using a pyridyl Grignard reagent with an aldehyde or ketone.

For the synthesis of the related compound, 2-(pyridin-3-yl)propan-2-ol, a common method involves the nucleophilic addition of methyllithium (B1224462) to 3-acetylpyridine, which results in an 89% yield. chemicalbook.com Similarly, 1-(pyridin-4-yl)propan-1-ol (B1317709) can be synthesized via the reaction of a Grignard reagent with 4-pyridinecarboxaldehyde. These examples suggest that a parallel strategy for this compound would involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2-acetylpyridine or the reaction of 2-pyridylmagnesium bromide with acetone (B3395972).

The addition of Grignard reagents to pyridine N-oxides also presents a viable route to 2-substituted pyridines. organic-chemistry.org This method, followed by further functionalization, could potentially lead to the desired propanol (B110389) derivative.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. beilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied.

For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that can produce substituted imidazo[1,2-a]pyridines. beilstein-journals.org Although this reaction does not directly yield the target alcohol, it demonstrates the potential of MCRs to create complex pyridine-containing scaffolds. A hypothetical MCR for this compound could involve a pyridine derivative, a propanal or acetone equivalent, and another reactive component in a convergent synthesis. The development of such a reaction would offer an atom-economical and step-efficient route to the target compound.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest for applications in pharmaceuticals and as chiral ligands. tandfonline.com Enantioselective methods aim to produce a single enantiomer of the target molecule, often employing chiral catalysts, biocatalysis, or kinetic resolution techniques.

Asymmetric reduction of the prochiral ketone, 2-acetylpyridine, is a primary strategy for obtaining enantiomerically enriched 1-(pyridin-2-yl)ethanol, a closely related structure. These methods can be adapted for the synthesis of this compound from 1-(pyridin-2-yl)propan-2-one.

Chiral Catalysts: Several transition metal catalysts have been developed for the asymmetric hydrogenation and transfer hydrogenation of 2-pyridyl ketones. rsc.org

Ruthenium-based catalysts: Noyori's second-generation catalyst, RuCl₂[(R)-xylbinap][(R)-daipen], has been shown to hydrogenate 2-pyridyl ketones with over 99% enantiomeric excess (ee). rsc.org

Iridium-based catalysts: Iridium complexes with ligands such as f-phamidol and f-diaphos are effective for the asymmetric hydrogenation of 2-acetylpyridine, achieving ee values ranging from 46% to over 99%. rsc.org

Rhodium-based catalysts: Rh/binapine catalysts have been used for the asymmetric hydrogenation of 2-pyridyl ketones with 80% to >99% ee. rsc.org

Spiroborate esters: Novel spiroborate esters derived from non-racemic 1,2-amino alcohols have been used as catalysts in the borane (B79455) reduction of acetylpyridines, although they showed low selectivity for 2-acetylpyridine. nih.gov

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| RuCl₂[(R)-xylbinap][(R)-daipen] | 2-Pyridyl ketone | >99% | rsc.org |

| Ir/f-diaphos | Aryl 2-pyridyl ketones | High | rsc.org |

| Rh/binapine | 2-Pyridyl ketones | 80% to >99% | rsc.org |

| Spiroborate ester 5 | 2-Acetylpyridine | Low | nih.gov |

Biocatalysis: Microorganisms and isolated enzymes offer a green and highly selective alternative for the asymmetric reduction of ketones. tandfonline.comresearchgate.net

Rhodotorula sp. AS2.2241: This yeast strain can reduce 2-acetylpyridine to (S)-1-(2-pyridyl)ethanol with over 97% ee. researchgate.net

Didymosphaeria igniaria: This organism converts 2-acetylpyridine to the corresponding (S)-alcohol with excellent conversion and enantioselectivity (>99% ee). researchgate.net

Candida maris IFO10003: In contrast to many other microorganisms that produce the (S)-alcohol, C. maris reduces acetylpyridine derivatives to the (R)-alcohols with high stereoselectivity. tandfonline.com For 2-acetylpyridine, it yields the (R)-alcohol with high yield and ee. tandfonline.com

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Rhodotorula sp. AS2.2241 | (S) | >97% | researchgate.net |

| Didymosphaeria igniaria | (S) | >99% | researchgate.net |

| Candida maris IFO10003 | (R) | High | tandfonline.com |

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a target molecule with high stereoselectivity. Kinetic resolution is a key technique in this approach, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the two enantiomers. rsc.org

Lipase-catalyzed kinetic resolution is a common method for resolving racemic alcohols. This involves the enantioselective acylation of the alcohol, often using an acyl donor like vinyl acetate. For instance, lipase (B570770) from Burkholderia cepacia (BCL) has been successfully used in the kinetic resolution of secondary alcohols. rsc.org This method could be applied to racemic this compound, where the lipase would selectively acylate one enantiomer, leaving the other unreacted. The acylated and unreacted alcohols can then be separated.

Enantioselective Catalysis in the Formation of Chiral Pyridine Derivatives

The asymmetric synthesis of chiral pyridine derivatives, such as this compound, is a critical area of research due to the prevalence of these motifs in pharmaceuticals and biologically active compounds. chim.itnih.gov The primary challenge in the catalytic asymmetric synthesis of these compounds lies in the nature of the pyridine ring itself. Its Lewis basicity and coordinating ability can lead to catalyst deactivation or altered reactivity, complicating the development of effective catalytic systems. chim.it Despite these challenges, several successful strategies have been developed, primarily focusing on the asymmetric reduction of the corresponding prochiral ketone, 1-(Pyridin-2-yl)propan-2-one.

A prominent method for achieving high enantioselectivity is through transition metal-catalyzed asymmetric transfer hydrogenation (ATH). Chiral ruthenium(II) complexes, in particular, have proven to be excellent catalysts for the ATH of heteroaromatic ketones. thieme-connect.com These reactions typically utilize isopropanol (B130326) as both the solvent and the hydride source, with a base like potassium hydroxide (B78521) as a co-catalyst, to achieve the enantioselective reduction under mild conditions. thieme-connect.com For instance, chiral diaminodiphosphine-ruthenium(II) complexes have been successfully employed for the ATH of various heteroaromatic ketones, yielding chiral alcohols with excellent enantiomeric excess (ee) without reducing the heteroaromatic ring itself. thieme-connect.com The reactivity and enantioselectivity of these reactions can be influenced by the specific heteroatom in the ketone's ring structure. thieme-connect.com

Another powerful approach involves the direct asymmetric reductive amination (DARA) of related ketones, which highlights the potential for creating chiral amine analogues. For example, the DARA of 2-acetyl-6-substituted pyridines has been achieved with high enantioselectivity using a Ru(OAc)₂{(S)-binap} catalyst. acs.org While this produces a chiral amine, the underlying principles of asymmetric reduction of a carbonyl group adjacent to a pyridine ring are directly applicable.

Furthermore, copper-catalyzed systems have been utilized for the asymmetric alkylation of alkenyl pyridines using Grignard reagents, where Lewis acid activation enhances the reactivity of the substrate. nih.govresearchgate.net This demonstrates the versatility of metal catalysis in creating chiral centers adjacent to a pyridine ring. The borane-mediated enantioselective reduction of ketoxime ethers, catalyzed by chiral spiroborate esters, also presents a viable, though different, pathway to related chiral amines, achieving high enantioselectivity for 3- and 4-pyridyl derivatives. nih.gov

The following table summarizes representative catalyst systems and their effectiveness in producing chiral pyridine derivatives through asymmetric reduction.

| Catalyst System | Substrate | Reagent/Conditions | Yield | ee (%) | Reference |

| Chiral C₆P₂(NH)₂-Ru(II) | Pyridin-2-yl ketone | i-PrOH, KOH | - | Moderate | thieme-connect.com |

| Chiral Diaminodiphosphine-Ru(II) | Thiophen-2-yl ketone | i-PrOH, KOH | - | 95% | thieme-connect.com |

| Chiral Diaminodiphosphine-Ru(II) | Furan-2-yl ketone | i-PrOH, KOH | - | 87% | thieme-connect.com |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-methoxypyridine | H₂ (0.8 MPa), NH₄TFA, THF | - | >99.9% | acs.org |

| (S)-Diphenylvalinol-derived spiroborate ester | 1-(2-Pyridyl)ethanone O-benzyl oxime | BH₃·THF, Dioxane, 10 °C | 79% | 73% | nih.gov |

| Copper-chiral diphosphine ligand | Alkenyl pyridines | Grignard reagent, Lewis Acid | High | High | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to create more sustainable and environmentally friendly processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One significant green strategy is the use of environmentally benign solvents. For the synthesis of pyridines, rhodium-catalyzed [2+2+2] cycloadditions have been successfully performed in ethanol (B145695), which serves as a green alternative to traditional organic solvents. rsc.org This method allows for the synthesis of various pyridine derivatives in high yields. rsc.org

Microwave-assisted organic synthesis is another key green chemistry tool that has been applied to the production of pyridine derivatives. nih.govacs.org This technique often leads to dramatically reduced reaction times, lower energy consumption, and higher yields of pure products compared to conventional heating methods. acs.org For example, a one-pot, four-component reaction to synthesize novel pyridines has been efficiently carried out in ethanol under microwave irradiation, with reaction times as short as 2-7 minutes. acs.org

The development of facile, green synthetic protocols for intermediates is also crucial. For instance, N-(pyridin-2-yl)imidates have been synthesized from nitrostyrenes and 2-aminopyridines using heterogeneous Lewis acid catalysis with recyclable Al₂O₃, followed by a transformation in an alcoholic medium under ambient conditions. mdpi.com These methods highlight a move towards more sustainable chemical manufacturing.

The table below outlines various green synthetic methods applicable to pyridine derivatives.

| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantages | Reference |

| Green Solvent | [2+2+2] Cycloaddition | Rh(NBD)₂BF₄/MeO-Biphep, Ethanol | Environmentally friendly solvent, high yields (up to 93%) | rsc.org |

| Microwave Synthesis | One-pot, four-component reaction | Microwave irradiation, Ethanol | Short reaction times (2-7 min), high yields (82-94%), pure products | acs.org |

| Ultrasonication | One-pot, four-component reaction | Bis[N-(3,5-dicumylsalicylidene)-anthracylaminato]zirconium(IV) dichloride, Solvent-free, Room temp. | Simple, excellent yields, short reaction times | tandfonline.com |

| Organocatalysis | Three-component Ugi condensation | Saccharin, Mild conditions | Metal-free, short reaction times, easy work-up, high yields | ajgreenchem.com |

| Heterogeneous Catalysis | Synthesis of N-(pyridin-2-yl)imidates | Al₂O₃, Room temperature | Recyclable catalyst, ambient conditions, facile procedure | mdpi.com |

Reactivity and Chemical Transformations of 1 Pyridin 2 Yl Propan 2 Ol

Oxidation Reactions of the Alcohol Functionality

The secondary alcohol group in 1-(Pyridin-2-yl)propan-2-ol is susceptible to oxidation to form the corresponding ketone, 1-(Pyridin-2-yl)propan-2-one. This transformation is a fundamental reaction in organic synthesis, and various oxidizing agents can be employed to achieve this conversion. The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and potassium permanganate (B83412). For instance, reagents like pyridinium (B92312) chlorochromate (PCC), a milder version of chromic acid, are effective in oxidizing secondary alcohols to ketones without further oxidation. libretexts.org Similarly, potassium permanganate (KMnO₄) under acidic conditions can also effect this transformation, although care must be taken to avoid over-oxidation, especially with a heteroaromatic system present. organic-chemistry.orgsmolecule.com The oxidation of a related compound, 3-amino-2-methyl-1-(pyridin-2-yl)propan-1-ol, to the corresponding ketone is achieved using KMnO₄ in acidic conditions, with controlled stoichiometry to prevent the formation of carboxylic acids. vulcanchem.com

Table 1: Oxidation of this compound and Analogous Compounds

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 1-(Pyridin-2-yl)propan-2-one | libretexts.org |

| This compound | Potassium permanganate (KMnO₄), H⁺ | 1-(Pyridin-2-yl)propan-2-one | organic-chemistry.orgsmolecule.com |

| 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol | KMnO₄, H⁺ | 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-one | vulcanchem.com |

Reduction Reactions Leading to Amine Derivatives

The direct reduction of the alcohol functionality in this compound to an amine is not a standard one-step transformation. However, amine derivatives can be synthesized from this alcohol through multi-step sequences. One common strategy involves the initial oxidation of the alcohol to the ketone, 1-(Pyridin-2-yl)propan-2-one, followed by reductive amination.

Another versatile method for converting alcohols to amines is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols to a variety of compounds, including amines, through a stereospecific S(_N)2 mechanism that results in an inversion of configuration at the chiral center. For the conversion to an amine, a suitable nitrogen nucleophile such as phthalimide (B116566) or an azide (B81097) is used. The use of phthalimide is followed by a Gabriel synthesis workup, while the azide is reduced, for example, via a Staudinger reaction, to yield the amine. organic-chemistry.org More recent protocols have expanded the scope of the Mitsunobu reaction to include more basic amines as nucleophiles. nih.govacs.org

A two-step enzymatic process known as a hydrogen-borrowing cascade has also been developed for the asymmetric amination of secondary alcohols to furnish chiral amines. nih.gov This method utilizes an alcohol dehydrogenase and an amine dehydrogenase.

Nucleophilic Substitution Reactions Involving the Alcohol Group and Pyridine (B92270) Ring

The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. A common method to achieve this is by reacting the alcohol with thionyl chloride (SOCl₂), which converts the hydroxyl group into a chlorosulfite intermediate that is subsequently displaced by a chloride ion to form 1-chloro-1-(pyridin-2-yl)propane. vulcanchem.comlibretexts.org The presence of a base like pyridine in the reaction with thionyl chloride typically leads to an S(_N)2 mechanism with inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The resulting alkyl halide is a versatile intermediate that can undergo substitution with various nucleophiles.

The pyridine ring itself can also participate in nucleophilic substitution reactions, although it is generally less reactive towards nucleophiles than towards electrophiles. The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by converting it to a pyridine N-oxide or a quaternary salt. These modifications increase the electrophilicity of the ring, particularly at the 2- and 4-positions, making it more susceptible to attack by nucleophiles.

Table 2: Nucleophilic Substitution Reactions of this compound and Related Compounds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol | Thionyl chloride (SOCl₂) | 1-Chloro-3-amino-2-methyl-1-(pyridin-2-yl)propane | Substitution of OH | vulcanchem.com |

| Secondary Alcohols | Thionyl chloride (SOCl₂), Pyridine | Inverted Alkyl Chloride | S(_N)2 Substitution of OH | masterorganicchemistry.comlibretexts.org |

Functional Group Interconversions

Beyond oxidation and substitution, the alcohol functionality of this compound can undergo other important functional group interconversions, most notably esterification. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride. ncert.nic.in This reaction is often catalyzed by an acid. For instance, the esterification of secondary metabolite compounds containing alcohol functionalities has been demonstrated using various methods, including enzymatic catalysis. acs.org The hydroxyl group of a related pyridyl-propanol has been noted as a site for functionalization through esterification to enhance properties like lipophilicity. vulcanchem.com

Rearrangement Reactions

Alcohols, particularly secondary and tertiary ones, can undergo rearrangement reactions under certain conditions, typically involving the formation of a carbocation intermediate. For secondary alcohols like this compound, treatment with a strong acid can lead to dehydration and the formation of a carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if possible, before elimination to form an alkene. masterorganicchemistry.com Dehydration of alcohols can also be achieved under milder, basic conditions using phosphorus oxychloride (POCl₃) in pyridine to minimize unwanted rearrangements. google.com

A specific rearrangement relevant to related structures is the organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement. This has been observed in pyridylmethyl ethers under basic conditions, where a carbanion intermediate rearranges to an alcohol. rsc.org While not a direct reaction of this compound itself, it highlights a potential rearrangement pathway for closely related derivatives.

Coordination Chemistry and Ligand Design

1-(Pyridin-2-yl)propan-2-ol as a Ligand (e.g., "pyalkH")

This compound, often abbreviated as pyalkH, is a bidentate ligand that coordinates to metal centers through the nitrogen atom of its pyridine (B92270) ring and the oxygen atom of its deprotonated alkoxide group. researchgate.netosti.gov This N,O-donor ligand is recognized for its strong electron-donating properties and its resistance to oxidation, making it particularly suitable for stabilizing high oxidation states in metal complexes. osti.govosti.gov The deprotonation of the hydroxyl group upon coordination creates a negatively charged alkoxide donor, which is a strong σ- and π-donor, a characteristic that significantly influences the electronic properties and reactivity of the resulting metal complex. osti.gov

The versatility of pyalkH extends to its solubility characteristics. The neutral form of the ligand is soluble in a wide range of solvents, from nonpolar pentane (B18724) to highly polar aqueous solutions. osti.gov This broad solubility often translates to its metal complexes, facilitating their use in various solvent systems for homogeneous catalysis without the need for co-solvents that might interfere with the reaction. osti.gov Furthermore, the ligand's structure, with a methyl-protected benzylic position, contributes to its robustness and resistance to degradation under demanding catalytic conditions. osti.gov

Formation of Transition Metal Complexes with this compound

The pyalkH ligand has been successfully employed to synthesize a variety of transition metal complexes, demonstrating its broad coordination capabilities.

The coordination of pyalkH to iridium has been a subject of significant research, particularly in the context of developing catalysts for water oxidation. osti.govosti.gov Organometallic iridium precursors, such as [CpIr(pyalk)Cl], have been shown to transform under oxidative conditions into active molecular water oxidation catalysts. osti.gov During this transformation, the ancillary ligands like Cp (pentamethylcyclopentadienyl) are oxidatively degraded and removed from the iridium's coordination sphere. osti.gov The resulting active species is believed to be a diiridium(IV)-mono-μ-oxo core, often referred to as the "blue dimer" (BD), where the iridium centers are bridged by an oxygen atom. osti.gov

The formation of stable Ir(IV) complexes is facilitated by the strongly donating and oxidation-resistant nature of the pyalkH ligand. researchgate.net Studies on homoleptic [Ir(pyalk)₃] complexes have revealed the existence of both facial (fac) and meridional (mer) isomers. researchgate.net These isomers exhibit remarkably different redox properties, with their Ir(III)/Ir(IV) reduction potentials differing by 340 mV, highlighting the profound influence of the geometric arrangement of the ligands on the electronic properties of the metal center. researchgate.net

The synthesis of iridium complexes with pyalkH can be influenced by the reaction conditions. For instance, the reaction of [Ir(μ-Cl)(η⁴-COD)]₂ with a related ligand, 2-phenyl-6-(1-phenyl-1-(pyridin-2-yl)ethyl)pyridine, in different solvents such as 2-ethoxyethanol, propan-2-ol, and 1-phenylethanol, leads to the formation of different iridium complexes. researchgate.netunizar.esnih.gov

The use of pyalkH in manganese chemistry has been explored with the aim of developing water-splitting catalysts, inspired by the oxygen-evolving complex in photosystem II. osti.govnih.govosti.gov However, studies have shown that the bidentate pyalkH ligand may not be ideal for water oxidation with manganese due to its tendency to form coordinatively saturated complexes, which can lead to rapid deactivation of the catalyst. osti.gov For example, when mixtures of manganese and pyalkH are exposed to an oxidant or air, a blue-purple species, identified as Mnᴵᴵᴵ(pyalkH)(pyalk)₂, can be formed and crystallized. osti.gov

Despite the limitations in water oxidation catalysis, the use of a bulkier version of a related ligand, 2-(pyridin-2-yl)propan-2-ol (B184015) (dmhmpH), has led to the synthesis of novel manganese clusters with interesting magnetic properties. ufl.edu The reaction of dmhmpH with manganese precursors yielded a heptanuclear complex, [Mn₇O₃(OH)₃(O₂CBut)₇(dmhmp)₄], and a dodecanuclear complex, [Mn₁₂O₇(OH)(OMe)₂(O₂CPh)₁₂(dmhmp)₄(H₂O)]. ufl.edu These mixed-valent clusters possess unprecedented structures and exhibit unusual ground state spin values, with the Mn₁₂ complex being identified as a new half-integer single-molecule magnet (SMM). ufl.edu

This compound and its derivatives have been utilized to create copper complexes with applications in catalysis and materials science. The reaction of pyalkH with Cu(II) precursors can lead to either mononuclear or dinuclear complexes, depending on the stoichiometry of the reactants. researchgate.net

The resulting copper complexes have been investigated for their potential in water oxidation electrocatalysis. yale.edu The parent complex, cis-[Cu(pyalk)₂], has been shown to be a robust catalyst for the oxygen evolution reaction (OER). researchgate.netmdpi.com Modification of the pyalk ligand with electron-donating or electron-withdrawing groups at the para-position of the pyridine ring has been explored to tune the catalytic activity. While these modified complexes also show activity for water oxidation, they exhibit lower Faradaic efficiency compared to the parent complex, emphasizing the importance of catalyst stability. yale.edu

Furthermore, a formally copper(III) complex, [Cu(pyalk)₂]⁺, has been isolated and shown to undergo fast proton-coupled electron transfer (CPET) with various substrates, suggesting a concerted proton-electron transfer pathway. yale.edu

Table 1: Examples of Transition Metal Complexes with this compound and Related Ligands

| Metal | Complex Formula | Key Features | Reference(s) |

|---|---|---|---|

| Iridium | [Cp*Ir(pyalk)Cl] | Precursor to an active water oxidation catalyst. | osti.gov |

| Iridium | [Ir(pyalk)₃] | Exists as facial and meridional isomers with different redox properties. | researchgate.net |

| Iridium | [(pyalk)Ir-O-Ir(pyalk)] core | The "blue dimer" (BD), an active species in water oxidation. | osti.gov |

| Manganese | [Mnᴵᴵᴵ(pyalkH)(pyalk)₂]⁺ | A coordinatively saturated complex formed during oxidation. | osti.gov |

| Manganese | [Mn₇O₃(OH)₃(O₂CBut)₇(dmhmp)₄] | Heptanuclear cluster with a novel structure. | ufl.edu |

| Manganese | [Mn₁₂O₇(OH)(OMe)₂(O₂CPh)₁₂(dmhmp)₄(H₂O)] | Dodecanuclear cluster exhibiting single-molecule magnet behavior. | ufl.edu |

| Copper | cis-[Cu(pyalk)₂] | A robust catalyst for water oxidation. | researchgate.netyale.edumdpi.com |

| Copper | [Cu(pyalk)₂]⁺ | A formally Cu(III) complex capable of proton-coupled electron transfer. | yale.edu |

Structure-Activity Relationships in Metal-Ligand Interactions

The strong electron-donating ability of the deprotonated pyalk ligand is crucial for stabilizing high oxidation states of the metal center, which is often a prerequisite for catalytic oxidation reactions. osti.govosti.gov The geometry of the complex also plays a significant role. As seen with the iridium complexes, the facial and meridional isomers of [Ir(pyalk)₃] have vastly different reduction potentials, which directly impacts their reactivity. researchgate.net

In the context of copper-catalyzed water oxidation, only the cis isomer of Cu(pyalk)₂ is reported to be catalytically active for converting water to oxygen. frontiersin.org This highlights the importance of the spatial arrangement of the ligands around the metal center for enabling the necessary steps in the catalytic cycle. Attempts to modify the electronic properties of the pyalk ligand by introducing substituents on the pyridine ring have shown that while activity can be retained, the stability of the catalyst can be compromised, leading to lower efficiency. yale.edu This underscores the delicate balance between electronic tuning and ligand stability in catalyst design.

Catalytic Applications of Metal Complexes Derived from this compound

The primary catalytic application of metal complexes derived from this compound has been in oxidation reactions, particularly water oxidation. Iridium complexes featuring the pyalk ligand have emerged as some of the most robust and active molecular water oxidation catalysts (WOCs). osti.govosti.gov The initial organometallic iridium precursors undergo an in-situ transformation to form the active catalytic species. osti.gov The catalytic activity of these iridium-based systems is influenced by the nature of the ancillary ligands present in the precursor. rsc.org

While manganese complexes with pyalkH itself have shown limited applicability in water oxidation due to the formation of stable, saturated species, the broader family of pyridine-alkoxide ligands has been screened for this purpose. osti.gov Copper complexes of pyalkH, specifically cis-[Cu(pyalk)₂], have also demonstrated catalytic activity for water oxidation. frontiersin.org

Beyond water oxidation, the ability of these complexes to access high oxidation states suggests potential applications in other oxidative transformations. osti.gov For instance, iridium complexes are known to be highly active catalysts for a variety of transformations, including transfer hydrogenation and photomediated reactions. nih.gov The electronic flexibility of the pyridyl-alkoxide ligand system makes it a promising platform for the development of catalysts for a range of chemical reactions.

Water Oxidation Catalysis

The oxidation of water (2H₂O → O₂ + 4H⁺ + 4e⁻) is a critical reaction for artificial photosynthesis and renewable energy systems. The structural isomer, 2-(Pyridin-2-yl)propan-2-ol (pyalkH), has been extensively used to create molecular water oxidation catalysts (WOCs). The deprotonated form, 2-(pyridin-2-yl)-2-propanate (pyalk), is recognized as an oxidation-resistant ligand capable of stabilizing the high-valent metal intermediates required for the catalytic cycle. osti.govyale.edu

Iridium Complexes: Iridium complexes featuring the pyalk ligand are potent WOCs. osti.gov A notable example is the dimeric complex, [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer, which is active for water oxidation. smolecule.comazom.com The ligand framework is crucial for both stabilizing the Ir(IV) state and facilitating the catalytic process. smolecule.comacs.org Studies on related mononuclear complexes like (η⁵-C₅Me₅)Ir(2-(2′-pyridyl)-2-propanolate)Cl show that the pyridyl-alkoxy ligand is strongly electron-donating and confers excellent water solubility, allowing for detailed electrochemical analysis. acs.org Photocatalytic systems using a dinuclear Ir catalyst derived from pyalkH on supports like CeO₂ or indium tin oxide (ITO) have also been developed for light-driven water oxidation. rsc.org

Copper Complexes: Copper, being an earth-abundant metal, is an attractive choice for WOCs. The complex cis-Cu(pyalk)₂ is a well-studied molecular catalyst for water oxidation. mdpi.com Research has focused on tuning the ligand's electronic properties to optimize catalytic performance. By introducing electron-donating (methoxy) or electron-withdrawing (methoxycarbonyl) groups at the para-position of the pyridine ring, researchers have systematically studied the effects on the catalyst's redox potential and activity. researchgate.netosti.gov While these modifications did influence the electronic properties as predicted, they also led to lower Faradaic efficiency compared to the parent complex, underscoring the importance of catalyst stability. yale.eduresearchgate.net

Manganese and Ruthenium Complexes: Inspired by the oxygen-evolving complex in photosystem II, manganese-based WOCs are of great interest. The pyalkH ligand has been screened with manganese for oxygen-evolution catalysis. nih.govosti.gov Although complexes with pyalkH itself did not yield stable catalysts, the study demonstrated the pyridine-alkoxide moiety's ability to stabilize higher oxidation states of manganese. osti.gov Ruthenium complexes bearing ligands derived from 2-(pyridin-2-yl)propan-2-ol, such as in the bipyridine-bis(alkoxide) ligand H₂bdalk (2,2′-([2,2′-bipyridine]-6,6′-diyl)bis(propan-2-ol)), have been synthesized and shown to be active WOCs. rsc.org

| Catalyst/Precursor | Metal | Oxidant/Conditions | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |

|---|---|---|---|---|---|

| [Ru(terpy)(μ-bpp)Ru(terpy)]³⁺ derivative | Ruthenium | Ce(IV), chemical oxidation | 512 | 0.014 s⁻¹ | mdpi.com |

| [Ru(pic)₃(μ-cppd)Ru(pic)₃]⁺ | Ruthenium | Ce(IV), chemical oxidation | 4700 | 0.28 s⁻¹ | mdpi.com |

| [RuII(pdc-κ³-N¹O²)(bipy)(H₂O)] | Ruthenium | pH 1 | - | 0.2 s⁻¹ | mdpi.com |

| [CuII₂L₂Cl₂]·0.5H₂O (L = deprotonated methoxy-di-pyridin-2-yl-methanol) | Copper | pH 8.22, electrocatalytic | - | 7.23 s⁻¹ | nih.gov |

| Ir-DHC on nanoITO | Iridium | NaIO₄, chemical oxidation | ~125 | - | researchgate.net |

Organic Oxidation Reactions

Complexes derived from pyridine-alcohol ligands are also explored as catalysts for the oxidation of organic substrates beyond water. The same properties that make them effective for water oxidation—namely, the stabilization of high-valent metal centers—can be harnessed to activate oxidants for other chemical transformations.

Research has indicated that iridium complexes with the 2-(pyridin-2-yl)propan-2-ol ligand could be used in conjunction with oxidants like sodium iodate (B108269) (NaIO₃) to selectively oxidize organic substrates. smolecule.com More concrete examples are found with other metals. Molybdenum(VI) complexes with 2-pyridinyl alcohol ligands, such as MoO₂L₂ (where L is the deprotonated alcohol), have been tested for the epoxidation of various olefins using tert-butyl hydroperoxide (t-BOOH) as the oxidant. mdpi.com This demonstrates that the ligand framework can support catalytic cycles for transforming carbon-carbon double bonds into valuable epoxide products. mdpi.com

Electrochemical Applications

The electrochemical properties of metal complexes are central to their application in electrocatalysis, such as in fuel cells or water-splitting devices. smolecule.com The redox behavior of complexes containing the 2-(pyridin-2-yl)propan-2-ol (pyalkH) ligand has been a key area of investigation.

Cyclic voltammetry studies of copper complexes with pyalkH and its derivatives have provided insight into their redox potentials. researchgate.net For instance, the Cu(pyalk)₂ complex and its derivatives with electron-donating or -withdrawing groups exhibit well-defined redox events corresponding to the Cu(II)/Cu(III) couple, which is a critical step in the proposed catalytic cycle for water oxidation. yale.eduresearchgate.net The precise potential at which this oxidation occurs can be systematically adjusted by modifying the ligand's electronic structure, a principle known as "ligand tuning." researchgate.netosti.gov

Furthermore, iridium complexes derived from pyalkH can be immobilized on conductive surfaces like antimony tin oxide (ATO) or indium tin oxide (ITO) to create heterogeneous electrocatalysts. azom.comresearchgate.net Cyclic voltammograms of these functionalized electrodes show the characteristic redox features of the molecular iridium species, followed by a catalytic wave for oxygen evolution at higher potentials. azom.com This demonstrates the direct application of these complexes in designing electrodes for electrocatalytic water oxidation. azom.comacs.org

| Complex | pKa | Redox Potential (V vs Fc/Fc⁺) | Reference |

|---|---|---|---|

| Cu(pyalk)₂ | 10.9 | 0.66 | researchgate.net |

| Cu(4-MeOOCpyalk)₂ (electron-withdrawing) | 9.7 | 0.82 | researchgate.net |

| Cu(4-MeOpyalk)₂ (electron-donating) | 11.2 | 0.62 | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. These calculations offer a detailed picture of electron distribution and energy levels, which are crucial for determining the molecule's stability, reactivity, and spectroscopic properties. For 1-(Pyridin-2-yl)propan-2-ol, DFT studies would typically be performed using a basis set like B3LYP/6-311++G(d,p) to ensure a high level of accuracy.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. pjbmb.org.pk This stable arrangement, or conformation, is essential for predicting the molecule's properties and interactions. pjbmb.org.pk For this compound, with its flexible propanol (B110389) side chain, multiple low-energy conformations may exist. Conformational analysis systematically explores these possibilities by rotating the single bonds to identify the global minimum energy structure, which is the most likely conformation to be found under experimental conditions. pjbmb.org.pk This analysis is critical for establishing accurate models for subsequent quantum chemical calculations. pjbmb.org.pk

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and prone to chemical reactions. wikipedia.org For pyridine (B92270) derivatives, these orbitals are crucial for understanding interactions with other molecules and their optical and electronic properties. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). The pyridine ring and hydroxyl group would influence this energy level. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). The electron-deficient pyridine ring plays a major role here. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for identifying the regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack. libretexts.orgmdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with a high electron density, such as those around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. chemrxiv.org Regions of positive potential (colored blue) indicate electron-deficient areas, like those around hydrogen atoms, which are favorable for nucleophilic attack. chemrxiv.org For this compound, the MEP map would show negative potential concentrated around the pyridine nitrogen and the hydroxyl oxygen, while positive potentials would be located on the hydroxyl hydrogen and the hydrogen atoms of the pyridine ring.

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score" that estimates the binding affinity.

Successful binding is governed by various non-covalent interactions. nih.govvolkamerlab.org For this compound, these interactions would likely include:

Hydrogen Bonds: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These are critical for stabilizing the ligand-protein complex.

Hydrophobic Interactions: The pyridine ring and the methyl group can form hydrophobic contacts with nonpolar amino acid residues in the protein's binding pocket. nih.gov

π-Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Cation-π Interactions: The electron-rich π-system of the pyridine ring can interact favorably with cationic residues such as lysine or arginine. nih.gov

| Interaction Type | Potential Functional Groups Involved | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group, Pyridine Nitrogen (N) | Provides specificity and directional stability to the complex. |

| Hydrophobic Interactions | Pyridine ring, Methyl (-CH3) group | Contributes significantly to the overall binding affinity by displacing water molecules. |

| π-Stacking | Aromatic Pyridine ring | Stabilizes the complex through interactions with aromatic amino acid residues. |

| Cation-π Interactions | Aromatic Pyridine ring | Forms strong, non-covalent bonds with positively charged residues. |

Solvent Effects on Electronic Spectra and Reactivity

The surrounding solvent can significantly influence a molecule's electronic structure and reactivity. The interaction between the solute and solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the electronic absorption spectra, a phenomenon known as solvatochromism. researchgate.net The effect of the solvent is often analyzed using models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

For pyridine derivatives, the electronic absorption spectra are affected by both general solvent effects (polarity and refractive index) and specific solute-solvent interactions like hydrogen bonding. researchgate.netresearchgate.net Protic solvents, for example, can form hydrogen bonds with the nitrogen atom of the pyridine ring and the hydroxyl group of this compound, which can stabilize the ground state or excited state differently, leading to shifts in the absorption maxima (λmax) of π→π* and n→π* transitions. researchgate.net Understanding these solvent effects is crucial for interpreting experimental spectroscopic data and predicting how the molecule will behave in different chemical environments.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights into the molecular structure and electronic characteristics of compounds like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior at a quantum level. While specific computational studies detailing predicted spectroscopic data for this compound are not extensively available in publicly accessible literature, the principles of such predictions can be described based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Theoretical NMR chemical shifts for ¹H and ¹³C nuclei can be calculated to predict the appearance of an NMR spectrum. These calculations involve determining the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. The resulting chemical shifts are crucial for identifying the chemical environment of each atom.

For this compound, predictions would delineate the distinct signals for the protons and carbons of the pyridine ring, the aliphatic chain (–CH₂–CH(OH)–CH₃), and the hydroxyl group. The pyridine ring protons would typically appear in the downfield (aromatic) region of the ¹H NMR spectrum, with their exact shifts influenced by their position relative to the nitrogen atom and the propanol substituent. The protons of the aliphatic chain would be found in the upfield region. Similarly, ¹³C NMR predictions would distinguish the aromatic carbons from the aliphatic carbons. Computational methods are particularly useful for assigning specific signals to individual atoms, which can sometimes be challenging in experimental spectra of complex molecules.

Table 1: Illustrative Predicted ¹H NMR Spectral Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-6 | 8.5 - 8.6 | Doublet |

| Pyridine H-4 | 7.6 - 7.8 | Triplet of Doublets |

| Pyridine H-5 | 7.1 - 7.3 | Triplet |

| Pyridine H-3 | 7.0 - 7.2 | Doublet |

| CH(OH) | 3.9 - 4.1 | Multiplet |

| CH₂ | 2.8 - 3.0 | Multiplet |

| OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet |

| CH₃ | 1.1 - 1.3 | Doublet |

Table 2: Illustrative Predicted ¹³C NMR Spectral Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 136 - 138 |

| Pyridine C-3 | 122 - 124 |

| Pyridine C-5 | 121 - 123 |

| CH(OH) | 68 - 70 |

| CH₂ | 45 - 47 |

| CH₃ | 23 - 25 |

Infrared (IR) Spectroscopy Predictions

Computational vibrational analysis is used to predict the IR spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of bonds.

For this compound, key predicted vibrational modes would include the O-H stretching of the alcohol group, typically appearing as a broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic chain would be predicted in the 2800-3100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations within the pyridine ring would be expected in the 1400-1600 cm⁻¹ range. The C-O stretching of the secondary alcohol would also be a characteristic predicted band, typically around 1050-1150 cm⁻¹.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| O-H Stretch | ~3450 | Strong, Broad |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2970, ~2930 | Medium-Strong |

| C=N, C=C Aromatic Ring Stretch | ~1590, ~1470, ~1430 | Strong-Medium |

| C-O Stretch | ~1120 | Strong |

| C-C Stretch | ~1050 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

Theoretical UV-Vis spectra are typically calculated using TD-DFT methods. These calculations predict the electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring, which acts as a chromophore. Predictions would likely show π → π* transitions, which are characteristic of aromatic systems. The presence of the propanol substituent may cause slight shifts in the absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted pyridine, an effect that can be precisely quantified through computational models.

Table 4: Illustrative Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values for illustrative purposes, often calculated in a solvent like ethanol (B145695) or methanol.)

| Transition Type | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π → π | ~260 | > 0.1 |

| n → π | ~275 | < 0.01 |

Biological Activity and Pharmacological Relevance

Mechanisms of Action at Molecular Targets

The interaction of 1-(Pyridin-2-yl)propan-2-ol and its analogs at a molecular level is crucial for their biological function. These interactions primarily involve enzyme inhibition and receptor binding, which in turn modulate cellular pathways.

While direct enzyme inhibition data for this compound is not extensively documented, the inhibitory activities of structurally related compounds have been explored against various enzymes. The replacement of a propan-2-one moiety with a propan-2-ol group can result in a loss of enzyme inhibitory potency, as the ketone group is often a key interacting element. tandfonline.com However, propan-2-ol derivatives have been successfully developed as potent enzyme inhibitors.

For instance, a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as inhibitors of Src kinase, an enzyme implicated in cancer. researchgate.net Similarly, novel amino alcohol derivatives have been designed as dual inhibitors of protein kinase CK2 and PIM-1, both of which are involved in cell proliferation and apoptosis and are key targets in cancer therapy. nih.gov One such compound, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol, showed significant proapoptotic properties in cancer cells. nih.gov

In the context of infectious diseases, related compounds like 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl) propan-2-ols have been investigated. Molecular docking studies suggest these compounds may inhibit the leishmanial nucleoside diphosphate (B83284) kinase (NDK) by binding to its ADP site, highlighting their potential as anti-leishmanial agents. longdom.org

Table 1: Enzyme Inhibition by Compounds Related to this compound

| Related Compound | Target Enzyme | Reported Activity | Therapeutic Area | Source |

|---|---|---|---|---|

| 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol | Src Kinase | IC50 = 66.1 µM | Anticancer | researchgate.net |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | Protein Kinase CK2 / PIM-1 | Prominent proapoptotic properties | Anticancer | nih.gov |

| 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl) propan-2-ols | Leishmanial Nucleoside Diphosphate Kinase (NDK) | Predicted binding to ADP site | Anti-Leishmanial | longdom.org |

The arylpiperazine moiety, often linked to structures containing a pyridine (B92270) ring, is a well-established scaffold for ligands of G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.net A series of 1-aryloxy-3-piperidinylpropan-2-ols were found to be potent antagonists of the 5-HT1A receptor while also inhibiting serotonin reuptake, a dual action sought after in the development of new antidepressants. researchgate.netnih.gov

Specifically, derivatives such as 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols showed high and selective affinity for the 5-HT1A receptor. researchgate.netnih.gov Further research into benzo[b]thiophene derivatives linked to an arylpiperazine via a propan-1-one chain also showed affinity for 5-HT1A sites, with docking studies revealing key electrostatic interactions. mdpi.com The pyridinyl-piperazine moiety is considered a key structural element for binding to both 5-HT1A and 5-HT7 receptors. nih.gov

The ability of pyridinyl-propanol derivatives to modulate biological targets stems from their specific structural features. For example, research on 2-Methyl-1-{[1-(pyridin-4-yl)ethyl]amino}propan-2-ol suggests it can modulate enzyme activity by binding to specific receptors or enzymes, thereby altering their conformation and function. smolecule.com This modulation is central to its potential as a therapeutic agent. smolecule.com The interaction between a ligand and its target, such as the charge-reinforced hydrogen bond between a protonatable nitrogen atom (as in a pyridine or piperazine (B1678402) ring) and an aspartate residue in the receptor, is a critical determinant of affinity and activity. researchgate.net

Reported Biological Activities of this compound and Related Compounds

The interactions at molecular targets translate into broader biological activities, including potential applications in oncology and neurology.

The quinoline (B57606) scaffold, a bicyclic aromatic system related to pyridine, is recognized for its utility in developing anticancer drugs. arabjchem.org This potential extends to pyridine derivatives. Studies on 1-(Pyridin-2-yl)propan-2-amine, a close structural analog of this compound, have demonstrated its ability to decrease the viability of cancer cells in vitro. Specifically, it showed cytotoxic effects against breast cancer cell lines like MDA-MB-231 at low micromolar concentrations.

Other related structures have also shown promise. The propan-2-ol derivative 3-(N-ethyl-N-phenylamino-)-1-(4-methylpiperazin-1-yl)propan-2-ol was found to inhibit the growth of breast carcinoma cells. researchgate.net Furthermore, 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone, a chalcone (B49325) derivative, exhibited cytotoxic activity against WiDr colon cancer cells with an IC50 value of 16 µM and also reduced the viability of MCF-7 breast cancer cells. japsonline.com

Table 2: Anticancer Activity of Compounds Related to this compound

| Related Compound | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 1-(Pyridin-2-yl)propan-2-amine | MDA-MB-231 (Breast) | Cytotoxic effects at ~6.25 μM | |

| 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone | WiDr (Colon) | IC50 = 16 µM | japsonline.com |

| 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone | MCF-7 (Breast) | Decreased cell viability (IC50 = 21.57 µM) | japsonline.com |

| 3-(N-ethyl-N-phenylamino-)-1-(4-methylpiperazin-1-yl)propan-2-ol | BT-20 (Breast) | Inhibited growth by ~45-49% at 50 µM | researchgate.net |

Compounds structurally similar to this compound have been shown to interact with various neurotransmitter systems, suggesting potential applications in treating neurological and psychiatric disorders. The primary focus of research in this area has been on the serotonin and dopamine systems. mdpi.comgoogle.com.na

As detailed in section 6.1.2, numerous propan-2-ol derivatives act as ligands for serotonin receptors, particularly 5-HT1A. researchgate.netnih.gov This interaction is significant because 5-HT1A receptor agonists are used to treat anxiety and depression. mdpi.com The dual-acting compounds that combine 5-HT1A antagonism with serotonin reuptake inhibition could lead to antidepressants with a faster onset of action. researchgate.net Additionally, related psychoactive substances like α-(4-Methylphenyl)-α-[2-(1-pyrrolidinyl)ethyl]-2-pyridinemethanol are known to interact with neurotransmitter systems, potentially influencing mood and cognition. cymitquimica.com Disturbances in the dopaminergic system are linked to disorders like Parkinson's disease and schizophrenia, and pyridin-2-one derivatives have been investigated as modulators of dopamine receptors to treat these conditions. google.com.na

Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are not extensively documented, its structural class—pyridinyl alkanolamines—and related derivatives have demonstrated notable antimicrobial activity. The pyridine nucleus is a key feature in numerous compounds with therapeutic properties, including antimicrobial effects. openaccessjournals.com The introduction of various substituents to the pyridine ring and modifications of the side chain can significantly influence the antimicrobial spectrum and potency.

Research into related compounds has revealed significant findings:

The ketone analog, 1-(Pyridin-2-yl)propan-2-one, has been identified as an antimicrobial bioactive compound. chemicalbook.com

Derivatives of the isomeric 2-(Pyridin-3-yl)propan-2-ol have been synthesized and shown to possess significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Studies on other pyridine derivatives have shown a broad range of activities. For instance, certain N-alkylated pyridine-based salts are active against S. aureus and E. coli, while other derivatives show moderate activity against Salmonella typhi and Bacillus subtilis. nih.gov

Copolymers grafted with pyridine have exhibited effective zones of inhibition against both bacterial and fungal pathogens, including C. albicans and A. niger. mdpi.com

The synthesis of novel pyridine derivatives containing an imidazo[2,1-b] Current time information in Bangalore, IN.nih.govacs.orgthiadiazole moiety has yielded compounds with high antibacterial and antifungal activity, with some showing potency equivalent to or greater than control drugs like gatifloxacin (B573) and fluconazole. nih.gov

These findings underscore the potential of the pyridinyl propanol (B110389) scaffold as a basis for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Tested Against | Key Findings | Citations |

|---|---|---|---|

| 1-(Pyridin-2-yl)propan-2-one | Not specified | Identified as an antimicrobial bioactive compound. | chemicalbook.com |

| Derivatives of 2-(Pyridin-3-yl)propan-2-ol | Staphylococcus aureus, Escherichia coli | Exhibit significant antimicrobial properties. | |

| N-alkylated pyridine-based salts | S. aureus, E. coli | Showed good antibacterial and antibiofilm activity. | nih.gov |

| Pyridine-grafted copolymers | E. coli, S. aureus, C. albicans, A. niger | Displayed a maximum inhibition zone against tested bacteria and specific antifungal activity. | mdpi.com |

Anti-inflammatory Effects

The pyridine ring is a common structural component in molecules investigated for anti-inflammatory properties. openaccessjournals.com Derivatives of this compound have been associated with significant anti-inflammatory actions in various experimental models. Although direct evidence for the title compound is sparse, its ketone analog is utilized as an intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com

Key research findings on related structures include:

A related compound, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), exhibits anti-inflammatory activity by inhibiting nitric oxide and tumor necrosis factor-alpha production. nih.gov One of its primary metabolites is 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol, indicating that the propanol structure is relevant to its biological profile. nih.gov

The related amino alcohol, 2-Amino-3-(pyridin-4-yl)propan-1-ol, demonstrates significant anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines.

Esters synthesized from 3-(pyridin-3-yl)propan-1-ol showed remarkable activity in reducing carrageenan-induced rat paw edema, with one compound showing almost 2.5 times higher activity than the parent non-steroidal anti-inflammatory drug (NSAID). nih.gov

Other pyridine derivatives, such as pyridin-2(1H)-ones, are being developed as inhibitors of Janus Kinases (JAK), which are crucial in mediating inflammatory signals. google.com

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound/Derivative | Model | Key Findings | Citations |

|---|---|---|---|

| 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | In vitro (rat liver microsomes) | Inhibits production of nitric oxide and TNF-α; metabolizes to a propanol derivative. | nih.gov |

| 2-Amino-3-(pyridin-4-yl)propan-1-ol | In vitro | Inhibits production of pro-inflammatory cytokines. | |

| Esters of 3-(pyridin-3-yl)propan-1-ol | Carrageenan-induced rat paw edema | Demonstrated remarkable edema reduction, up to 59%. | nih.gov |

Anticonvulsant Potential

Nitrogen-containing heterocyclic compounds are a well-established source of potential anticonvulsant agents. ptfarm.pl The class of aminoalkanol derivatives, which includes pyridinyl propanolamines, has gained significant attention for its anticonvulsant activity. researchgate.net Research has shown that modifying the structure of these compounds can lead to potent activity in preclinical models of epilepsy.

Studies on related compounds have shown:

Thioalkyl derivatives of pyridine have demonstrated high anticonvulsant activity against pentylenetetrazole-induced seizures. nih.gov

A patent for alkanolamine derivatives, including those with a pyridine structure, describes their potential anticonvulsant activity. google.com

In a study of aminoalkanol derivatives, R,S-1N-[(4-chlor-2-methylphenoxy)ethyl]aminopropan-2-ol showed 100% activity in the maximal electroshock (MES) test in mice. researchgate.net

Computational docking studies of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol suggested its potential as an anticonvulsant agent due to strong binding affinities with relevant biological targets. asianresassoc.org

The mechanism of action for some related anticonvulsants is believed to involve the blocking of neuronal voltage-sensitive sodium and calcium channels. nih.gov

Table 3: Anticonvulsant Potential of Related Compounds

| Compound/Derivative Class | Model | Key Findings | Citations |

|---|---|---|---|

| Thioalkyl pyridine derivatives | Pentylenetetrazole antagonism | Demonstrated high anticonvulsant activity with low toxicity. | nih.gov |

| R,S-1N-[(4-chlor-2-methylphenoxy)ethyl]aminopropan-2-ol | Maximal Electroshock Seizure (MES) test | Showed 100% anticonvulsant activity at 30 mg/kg in mice. | researchgate.net |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | Molecular docking | Strong binding affinities suggest potential as an anticonvulsant. | asianresassoc.org |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyridine derivatives influences their biological effects. nih.govmdpi.com For the pyridinyl propanolamine (B44665) class, modifications to both the pyridine ring and the alkanol side chain can drastically alter potency, selectivity, and pharmacological profile.

Key SAR insights from studies on related pyridine derivatives include:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines designed as anti-mycobacterial agents, a 3-(4-fluoro)phenyl group was found to be most effective. nih.gov Analysis of pyridine derivatives for antiproliferative activity revealed that the presence of nitrogen- and oxygen-containing groups like -OH, -OCH₃, and -C=O generally enhances biological activity. mdpi.com

Modification of the Side Chain: The structure of the side chain is equally important. In studies of indolyl-pyridinyl-propenones, the ketone function was found to be crucial for activity, as its replacement with an amide or ester abolished efficacy. mdpi.com For (aryloxy)propanolamines, three-dimensional quantitative SAR (3D-QSAR) models have shown that steric, electrostatic, and lipophilicity fields around the molecule are key determinants of binding affinity to receptors like the 5-HT1A serotonin receptor. nih.gov

Stereochemistry: The stereochemistry of chiral centers, such as the hydroxyl-bearing carbon in the propanol chain, can be a significant factor in biological activity, though this is not universally documented for all derivatives.

These studies collectively indicate that the biological efficacy of pyridinyl propanolamine derivatives can be fine-tuned by strategic chemical modifications, allowing for the optimization of lead compounds for specific therapeutic targets. nih.govmdpi.com

Role as a Lead Compound in Drug Discovery and Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The pyridinyl-propanol scaffold represents a valuable starting point, or lead structure, for the discovery of new drugs.

While this compound itself is not widely cited as a lead compound, its isomers and related structures have been identified as promising candidates for drug development:

The constitutional isomer, (1S)-1-(pyridin-2-yl)propan-1-ol, is being actively explored as a lead compound in drug design and development. smolecule.com

Another isomer, 1-(Pyridin-4-yl)propan-1-ol (B1317709), is also considered a potential lead compound in pharmaceutical development, particularly for targeting infectious diseases.

In the search for molecules to treat glioblastoma, extensive SAR studies led to the identification of a lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), which contains a pyridinyl-propenone core. nih.govacs.org

Complex heterocyclic molecules, such as 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid, are viewed as potential lead compounds for synthesizing new therapeutic agents targeting cancer or inflammatory diseases due to the recognized biological activities of their structural components. evitachem.com

The recurring appearance of the pyridinyl alkanol structure in compounds identified for lead optimization highlights the importance of this chemical framework in medicinal chemistry. acs.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. While comprehensive, peer-reviewed spectral assignments for 1-(Pyridin-2-yl)propan-2-ol are not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the known chemical structure and established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons are expected in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution at the 2-position, four signals are expected for these protons, likely appearing as a doublet, a triplet, a doublet of doublets, or more complex multiplets depending on their coupling constants. The protons of the propanol (B110389) side chain will appear in the aliphatic region. The methyl (CH₃) protons are expected to be a doublet, coupling to the adjacent methine (CH) proton. The methine proton (CH-OH) would likely appear as a multiplet due to coupling with both the methyl and methylene (B1212753) protons. A crucial feature is the methylene (CH₂) group adjacent to the chiral center (the CH-OH carbon); the two protons of this group are diastereotopic and thus chemically non-equivalent. This non-equivalence would result in two separate, complex signals, likely multiplets, due to coupling with each other (geminal coupling) and with the adjacent methine proton (vicinal coupling). The hydroxyl (-OH) proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon atom C2, bonded to both the nitrogen and the side chain, expected to be the most deshielded. The three aliphatic carbons of the side chain would appear at higher field strengths. The methine carbon (CH-OH) would be in the range of δ 60-70 ppm, the methylene carbon (CH₂) would be around δ 40-50 ppm, and the methyl carbon (CH₃) would be the most shielded, appearing around δ 20-30 ppm.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol's hydroxyl group, with broadening due to hydrogen bonding. acs.org Aliphatic C-H stretching vibrations from the propanol side chain would appear just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range. Aromatic C-H stretches from the pyridine ring are expected at slightly higher wavenumbers, from 3100-3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic for the C=C and C=N stretching vibrations within the pyridine ring. A significant band corresponding to the C-O stretching of the secondary alcohol would be observed in the 1150-1050 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy